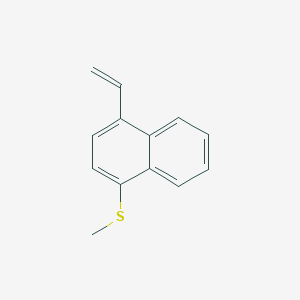

1-Ethenyl-4-(methylsulfanyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

244301-23-3 |

|---|---|

Molecular Formula |

C13H12S |

Molecular Weight |

200.30 g/mol |

IUPAC Name |

1-ethenyl-4-methylsulfanylnaphthalene |

InChI |

InChI=1S/C13H12S/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h3-9H,1H2,2H3 |

InChI Key |

WVPIRFLUVOJRRR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C2=CC=CC=C21)C=C |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 1 Ethenyl 4 Methylsulfanyl Naphthalene

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopic properties of 1-Ethenyl-4-(methylsulfanyl)naphthalene are fundamentally governed by the naphthalene (B1677914) aromatic system, modified by the electronic influence of its substituents. The ethenyl (vinyl) and methylsulfanyl (thiomethyl) groups alter the energy levels of the π-orbitals, thereby influencing the molecule's interaction with ultraviolet and visible light.

The UV-Vis spectrum of naphthalene and its derivatives is characterized by strong absorption bands in the ultraviolet region, which arise from π-π* electronic transitions within the aromatic rings. researchgate.net For unsubstituted naphthalene, these transitions typically result in distinct absorption maxima. The introduction of substituents to the naphthalene core significantly modulates these absorption characteristics.

The methylsulfanyl (-SMe) group is known as an auxochrome with electron-donating properties due to the lone pairs on the sulfur atom, which can participate in resonance with the aromatic π-system. The ethenyl (-CH=CH₂) group extends the conjugated π-system of the naphthalene ring. Both of these effects typically lead to a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in molar absorptivity) of the characteristic absorption bands compared to the parent naphthalene molecule. mdpi.com

Studies on various substituted naphthalenes confirm this trend. For instance, the introduction of silyl (B83357) and silylethynyl groups at the 1- and 4-positions of naphthalene causes shifts of the absorption maxima to longer wavelengths. mdpi.com Similarly, other functional groups can alter the electronic transitions, with the S₃ ← S₀ transition being particularly sensitive in some derivatives. aanda.orgaanda.org For this compound, the combined electron-donating and conjugating effects of the substituents are expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths than unsubstituted naphthalene.

Table 1: Comparison of UV Absorption Maxima (λmax) for Naphthalene and Related Derivatives

| Compound | Substituents | Expected λmax Shift | Key Transitions |

|---|---|---|---|

| Naphthalene | None | Baseline | π-π* |

| Silyl-substituted naphthalenes | -SiR₃ | Bathochromic | π-π* |

This table is illustrative and based on general principles of electronic spectroscopy for aromatic compounds.

Naphthalene derivatives are well-known for their fluorescent properties. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S₁), from which it can relax to the ground state (S₀) by emitting a photon, a process known as fluorescence. The emission wavelength is typically longer (Stokes shift) than the absorption wavelength.

The fluorescence intensity and quantum yield of naphthalene derivatives are highly sensitive to their substituents. mdpi.comnih.gov Electron-donating groups often enhance fluorescence. Therefore, the methylsulfanyl group in this compound is anticipated to contribute to a notable fluorescence profile. However, the presence of the flexible ethenyl group could introduce non-radiative decay pathways, such as vibrational relaxation or cis/trans isomerization upon excitation, which can compete with fluorescence and potentially lower the quantum yield. researchgate.net The emission spectrum is expected to be a mirror image of the longest-wavelength absorption band.

Phosphorescence, emission from an excited triplet state (T₁), is another possible de-excitation pathway. This process involves an intersystem crossing from the S₁ state to the T₁ state. Phosphorescence occurs at even longer wavelengths than fluorescence and has a much longer lifetime. The efficiency of intersystem crossing and subsequent phosphorescence would depend on the spin-orbit coupling effects, which can be influenced by the presence of the sulfur atom in the methylsulfanyl group.

To fully understand the photophysical processes following light absorption, time-resolved spectroscopic techniques are employed. These methods can monitor the fate of the excited state on timescales ranging from femtoseconds to milliseconds. For a molecule like this compound, ultrafast transient absorption spectroscopy would be instrumental in elucidating its excited-state dynamics.

Studies on related substituted naphthalene systems have revealed complex deactivation pathways with multiple excited-state lifetimes. rsc.orgnih.gov Upon excitation, a molecule typically undergoes rapid internal conversion to the lowest excited singlet state (S₁) within picoseconds. rsc.org From this state, several processes can occur:

Fluorescence: Radiative decay back to the ground state.

Internal Conversion (IC): Non-radiative decay to the ground state, often facilitated by conformational changes.

Intersystem Crossing (ISC): A transition to the triplet manifold (T₁), which can then decay via phosphorescence or non-radiative processes.

For naphthalene derivatives, excited-state lifetimes can range from sub-picosecond to nanoseconds. nih.govrsc.org The specific dynamics of this compound would be dictated by the interplay between the electronic effects of the methylsulfanyl group and the structural flexibility of the ethenyl group, which together determine the rates of competing radiative and non-radiative decay channels. hw.ac.uk

X-ray Crystallography for Solid-State Molecular Structure Determination

While specific crystallographic data for this compound is not available, a detailed analysis can be performed by examining the crystal structure of the closely related compound, 1,4-Bis(methylsulfanyl)naphthalene . nih.govresearchgate.net This analog provides a robust model for understanding the molecular geometry, conformation, and intermolecular interactions that would likely govern the solid-state structure of the target compound.

X-ray diffraction analysis of 1,4-bis(methylsulfanyl)naphthalene reveals that the naphthalene core is essentially planar, as is characteristic of fused aromatic ring systems. nih.govwikipedia.org The substituents, however, can exhibit some deviation from this plane. In 1,4-bis(methylsulfanyl)naphthalene, the sulfur atoms and their attached methyl carbons lie close to the plane of the naphthalene ring, with minor deviations. nih.gov

For this compound, a similar near-planar conformation is expected for the naphthalene ring and the sulfur atom of the methylsulfanyl group. The ethenyl group, due to its sp² hybridized carbons, would also favor a planar arrangement that is co-planar with the aromatic ring to maximize π-conjugation. However, steric hindrance between the peri-hydrogens of the naphthalene ring and the substituents could cause slight out-of-plane twisting of the ethenyl and methylsulfanyl groups. Bond lengths and angles within the naphthalene core are expected to be similar to those in other naphthalene derivatives, showing slight variations from the ideal 120° angles of sp² carbons due to ring fusion. wikipedia.orgpharmaguideline.com

Table 2: Selected Crystallographic Data for the Analog Compound 1,4-Bis(methylsulfanyl)naphthalene

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.203 |

| b (Å) | 10.246 |

| c (Å) | 7.1750 |

| β (°) | 99.43 |

| Volume (ų) | 1102.6 |

| Z (molecules per unit cell) | 4 |

Data sourced from Çelik, İ. et al. (2009). nih.govresearchgate.net

The arrangement of molecules in the crystal lattice is determined by a balance of intermolecular forces, including van der Waals forces, π-π stacking, and other specific interactions. tandfonline.commdpi.com In the crystal structure of 1,4-bis(methylsulfanyl)naphthalene, the molecular packing is influenced by weak intermolecular interactions. nih.gov A notable feature is the presence of an S···S contact between neighboring molecules with a distance of 3.6864 Å, which is close to the sum of the van der Waals radii of sulfur. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule. By measuring the mass with very high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₃H₁₂S. HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺•, confirming this composition. The presence of sulfur would also be indicated by the characteristic isotopic pattern, specifically the [M+2]⁺• peak arising from the natural abundance of the ³⁴S isotope.

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₃H₁₂S | The elemental composition of the compound. |

| Calculated Monoisotopic Mass | 200.06597 Da | The exact mass of the molecule calculated using the most abundant isotopes (¹²C, ¹H, ³²S). |

| [M+H]⁺ Ion | 201.07324 Da | Expected exact mass of the protonated molecule. |

| Relative Abundance of [M+1]⁺• | ~14.9% | Predicted relative intensity of the ion containing one ¹³C atom. |

| Relative Abundance of [M+2]⁺• | ~4.9% | Predicted relative intensity of the ion containing one ³⁴S atom, a key indicator for the presence of sulfur. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating the molecular ion, inducing fragmentation, and then analyzing the resulting fragment ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. wikipedia.org

The fragmentation of this compound under electron ionization would likely be dictated by the stability of the aromatic naphthalene core and the relative strengths of the bonds in the substituent groups. The stable aromatic system would favor the retention of charge on naphthalene-containing fragments.

Predicted key fragmentation steps include:

α-Cleavage: The most probable initial fragmentation would be the loss of a methyl radical (•CH₃) from the methylsulfanyl group, a common pathway for thioethers. miamioh.edu This would result in a stable, resonance-stabilized cation.

Loss of H•: Cleavage of a hydrogen atom from the vinyl group could occur, leading to a stabilized cation.

Further Fragmentation: Subsequent fragmentation could involve the loss of the entire thioformyl (B1219250) group (•CHS) or rearrangements followed by ring fragmentation, though the latter would require higher energy due to the stability of the naphthalene ring system.

| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Fragment | Predicted Fragmentation Pathway |

|---|---|---|---|

| 200 | - | [C₁₃H₁₂S]⁺• | Molecular Ion |

| 185 | •CH₃ (15 Da) | [C₁₂H₉S]⁺ | Loss of a methyl radical from the methylsulfanyl group (α-cleavage). |

| 152 | H₂CS (46 Da) | [C₁₂H₈]⁺• | Loss of thioformaldehyde (B1214467) via rearrangement. |

| 141 | •C₂H₂S (59 Da) | [C₁₁H₇]⁺ | Complex rearrangement and loss involving both substituents. |

Rotational Spectroscopy for Gas-Phase Structural Parameters

Rotational spectroscopy, typically conducted using microwave radiation, provides extraordinarily precise information about the structure of molecules in the gas phase. It measures the quantized rotational energy levels of a molecule, which are dependent on its moments of inertia.

For this compound, the following would be expected:

Molecular Geometry: The molecule is an asymmetric top, meaning it has three different moments of inertia (Iₐ ≠ Iₑ ≠ Iₑ). Its rotational spectrum would therefore be characterized by three rotational constants (A, B, C), which are inversely proportional to the moments of inertia.

Conformational Analysis: The orientation of the ethenyl and methylsulfanyl groups relative to the naphthalene plane would significantly influence the rotational constants. Computational chemistry would be the first step to predict the lowest energy conformers and their corresponding rotational constants. researchgate.net This theoretical data is crucial for guiding the experimental search for the spectral lines.

Structural Determination: The experimental determination of the rotational constants for the parent molecule and its isotopologues (e.g., containing ¹³C or ³⁴S) would allow for a precise calculation of atomic coordinates and thus a definitive gas-phase molecular structure, including bond lengths, angles, and dihedral angles. Studies on related molecules like 1-ethynylnaphthalene (B95080) have demonstrated the power of this combined computational and experimental approach. oup.com

| Parameter | Predicted Value | Significance |

|---|---|---|

| A (Rotational Constant) | ~1500 MHz | Related to the moment of inertia about the a-axis. |

| B (Rotational Constant) | ~400 MHz | Related to the moment of inertia about the b-axis. |

| C (Rotational Constant) | ~300 MHz | Related to the moment of inertia about the c-axis. |

| μₐ (Dipole Moment Component) | ~1.0 D | Component of the dipole moment along the a-principal axis, influencing spectral line intensity. |

| μₑ (Dipole Moment Component) | ~0.5 D | Component of the dipole moment along the b-principal axis, influencing spectral line intensity. |

Theoretical and Computational Chemistry of 1 Ethenyl 4 Methylsulfanyl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the properties and reactivity of molecules. For a substituted naphthalene (B1677914) derivative like 1-ethenyl-4-(methylsulfanyl)naphthalene, these methods can elucidate the influence of the ethenyl and methylsulfanyl groups on the electronic nature of the naphthalene core.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the ground-state electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large-sized organic molecules. DFT calculations for this compound would typically employ a functional, such as B3LYP, and a suitable basis set (e.g., 6-31G(d,p) or larger) to solve the Kohn-Sham equations.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the minimum electronic energy. For this compound, the naphthalene core is expected to be nearly planar, as observed in related structures like 1,4-Bis(methylsulfanyl)naphthalene. nih.govresearchgate.net

The primary conformational flexibility in this compound arises from the rotation around the single bonds connecting the substituents to the naphthalene ring: the C(ring)-C(ethenyl) bond and the C(ring)-S(methylsulfanyl) bond. A conformational analysis would involve calculating the energy as a function of the dihedral angles of these rotating groups to identify the global minimum energy conformer. This stable conformer is essential as it serves as the basis for all subsequent property calculations.

Table 1: Illustrative Geometrical Parameters from DFT Optimization (Note: The following data are representative examples for a substituted naphthalene and not specific calculated values for this compound.)

| Parameter | Bond/Angle | Optimized Value |

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-CH₃ | 1.82 Å |

| Bond Length | C(ring)-C(ethenyl) | 1.48 Å |

| Bond Length | C=C (ethenyl) | 1.34 Å |

| Dihedral Angle | C-C-S-C | ~90° |

| Dihedral Angle | C-C-C=C | ~0° or ~180° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. researchgate.net

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the electron-rich methylsulfanyl group and delocalized across the naphthalene and ethenyl π-system. The LUMO is anticipated to be a π*-antibonding orbital, primarily distributed over the conjugated naphthalene and ethenyl moieties. researchgate.netresearchgate.net The presence of these substituents is expected to raise the HOMO energy and lower the LUMO energy compared to unsubstituted naphthalene, thereby reducing the HOMO-LUMO gap. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data (Note: These values are illustrative and not specific calculated results for this compound.)

| Orbital | Energy (eV) | Spatial Distribution |

| LUMO | -1.5 | Delocalized over naphthalene and ethenyl groups (π*) |

| HOMO | -5.8 | Delocalized over entire molecule, with high density on the methylsulfanyl group (π) |

| HOMO-LUMO Gap | 4.3 | - |

DFT calculations can provide detailed information about the distribution of electronic charge within a molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the molecule's electron density surface. MEP maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

In this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the sulfur atom of the methylsulfanyl group and across the π-systems of the naphthalene and ethenyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms.

While DFT is designed for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension for studying electronically excited states. rsc.orguci.edu TD-DFT can accurately predict vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. nih.gov The method also provides information on the oscillator strength of each transition (its intensity) and the nature of the orbitals involved (e.g., π→π* or n→π*). researchgate.net

For this compound, the low-energy electronic transitions are expected to be predominantly of π→π* character, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The extension of the conjugated system by the ethenyl group and the presence of the sulfur atom are expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted naphthalene.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without relying on empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, can provide highly accurate results that often serve as benchmarks for other methods like DFT. researchgate.net

However, the high accuracy of ab initio methods comes with a significantly greater computational cost, which scales rapidly with the size of the molecule and the basis set. While a full geometry optimization of this compound using a high-level ab initio method might be computationally demanding, these approaches could be employed to calculate highly accurate single-point energies on a DFT-optimized geometry to refine electronic property predictions or to investigate specific reaction pathways where DFT might be less reliable.

Solvation Effects Modeling (e.g., Polarizable Continuum Model (PCM))

Understanding the behavior of this compound in different solvent environments is crucial for predicting its chemical reactivity and physical properties. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can effectively account for the influence of a solvent on a solute molecule. In this model, the solvent is represented as a continuous, polarizable dielectric medium, and the solute is placed within a cavity carved out of this continuum. The solute's charge distribution polarizes the dielectric, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the system's energetics and properties in solution.

Theoretical calculations using PCM can provide valuable data on how the structure and electronic properties of this compound are altered in various solvents. For instance, the dipole moment of the molecule is expected to increase in polar solvents due to the stabilizing interactions between the solute and the solvent's reaction field. This, in turn, can influence the molecule's reactivity and spectroscopic signatures.

Table 1: Theoretical Dipole Moment of this compound in Various Solvents using PCM

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 2.15 |

| Dichloromethane | 8.93 | 3.28 |

| Ethanol | 24.55 | 3.85 |

| Water | 78.39 | 4.12 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reactivity of this compound and to elucidate the mechanisms of reactions in which it participates.

Theoretical methods, particularly density functional theory (DFT), can be employed to map out the potential energy surfaces of chemical reactions involving this compound. By locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating the activation energies, researchers can predict the feasibility and kinetics of different reaction pathways. For example, in the context of polymerization reactions, computational studies on related diethenylnaphthalenes have been used to determine how the location of vinyl groups affects reactivity. rsc.org Similar approaches can be applied to understand the addition reactions at the ethenyl group of this compound. The formation of naphthalene derivatives can also be studied through the investigation of various reaction pathways, including those involving radical species. kaust.edu.sa

The formation and stability of radical intermediates are often key to understanding reaction mechanisms. Computational studies can provide detailed information about the electronic structure and energetics of radical species derived from this compound. For instance, the spin density distribution in a radical cation or anion can reveal the most likely sites for subsequent reactions. Electron transfer processes, which are fundamental to many chemical and biological reactions, can also be investigated. Theoretical calculations can predict the ionization potential and electron affinity of the molecule, which are crucial parameters in determining its ability to donate or accept electrons. The study of reaction pathways for naphthalene formation often involves the analysis of radical intermediates. kaust.edu.sa

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors. These descriptors are derived from the derivatives of the energy with respect to the number of electrons and the external potential.

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons from the system.

Global Hardness (η): Measures the resistance to charge transfer. A harder molecule is less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -5.87 |

| LUMO Energy | -1.23 |

| Chemical Potential (μ) | -3.55 |

| Global Hardness (η) | 4.64 |

| Electrophilicity Index (ω) | 1.36 |

Note: The data in this table is hypothetical and for illustrative purposes.

Local Reactivity Descriptors , such as the Fukui function, provide insight into the site selectivity of a molecule. They indicate which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, local reactivity descriptors can predict whether a reaction is more likely to occur at the ethenyl group, the sulfur atom, or the naphthalene ring. The use of DFT to compute local and global reactivity descriptors is a common practice in understanding molecular reactivity. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and flexibility.

Intermolecular Interaction Analysis in Different Environments

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of a molecule, including its crystal packing, solvation properties, and potential for forming molecular complexes. For this compound, a comprehensive analysis would involve quantum chemical calculations to identify and quantify the non-covalent forces at play.

In the absence of specific studies on this molecule, the analysis would theoretically proceed by identifying potential interaction sites. The naphthalene ring system provides a large, polarizable surface capable of engaging in π-π stacking interactions. The ethenyl (vinyl) group and the methylsulfanyl group would also contribute to the molecule's interaction profile. The sulfur atom, with its lone pairs of electrons, could act as a hydrogen bond acceptor, while the vinyl group could participate in weaker C-H•••π interactions.

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) or the use of density functional theory (DFT) with dispersion corrections (e.g., DFT-D) would be employed to calculate the interaction energies between molecular dimers and clusters. The analysis would consider various orientations (e.g., stacked, T-shaped) to locate the most stable configurations. To simulate different environments, these calculations could be performed in the gas phase and with the inclusion of implicit or explicit solvent models to represent polar or non-polar media. This would reveal how the intermolecular interaction landscape changes in response to the surrounding environment.

Predictive Computational Spectroscopy

Computational spectroscopy is a powerful tool for interpreting experimental spectra and predicting the spectral properties of novel molecules.

Theoretical Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) for this compound would be calculated using DFT methods, typically with functionals like B3LYP and basis sets such as 6-311++G(d,p). The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Subsequently, frequency calculations are performed, which yield the harmonic vibrational frequencies.

These calculated frequencies correspond to specific vibrational modes, such as the C-H stretching of the naphthalene ring and the ethenyl group, the C=C stretching of the vinyl group, and the C-S stretching of the methylsulfanyl group. The theoretical spectra can be visualized as plots of intensity versus wavenumber. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

Table 1: Predicted Vibrational Modes for Naphthalene Derivatives (Note: This table is illustrative and based on general frequency ranges for related functional groups, as specific data for this compound is unavailable.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Ethenyl C-H Stretch | 3100 - 3000 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C=C Stretch (Ethenyl) | ~1640 |

| C-S Stretch | 700 - 600 |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for calculating NMR shielding tensors.

To predict the ¹H and ¹³C NMR spectra of this compound, the molecule's geometry would first be optimized. Then, the GIAO calculation would be performed using a suitable level of theory. The resulting isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

The predicted chemical shifts would reflect the electronic environment of each nucleus. For instance, the protons on the naphthalene ring would appear in the aromatic region, with their exact shifts influenced by the positions of the ethenyl and methylsulfanyl substituents. The vinyl protons would have characteristic shifts in the olefinic region, and the methyl protons of the methylsulfanyl group would appear in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Naphthalene Derivatives (Note: This table is illustrative, showing expected ranges for the functional groups present in this compound, as specific calculated values are not available.)

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic (Naphthalene) | 7.0 - 8.5 |

| ¹H | Ethenyl (Vinyl) | 5.0 - 6.5 |

| ¹H | Methyl (-SCH₃) | 2.0 - 3.0 |

| ¹³C | Aromatic (Naphthalene) | 120 - 140 |

| ¹³C | Ethenyl (Vinyl) | 110 - 140 |

Applications and Functional Materials Chemistry Utilizing 1 Ethenyl 4 Methylsulfanyl Naphthalene

Advanced Organic Electronic Materials Precursors

Exploration in Molecular Electronics and Charge Transport Phenomena

The field of molecular electronics is continually searching for novel organic molecules that can function as components in electronic devices like switches, memory cells, and sensors. A significant area of this research focuses on planar organic donor molecules, particularly those containing sulfur atoms. The introduction of sulfur can facilitate intermolecular interactions that are crucial for charge transport.

While direct experimental studies on the charge transport properties of 1-Ethenyl-4-(methylsulfanyl)naphthalene are not extensively documented, valuable insights can be drawn from structurally similar compounds, such as 1,4-Bis(methylsulfanyl)naphthalene. nih.govresearchgate.net The planarity of the naphthalene (B1677914) core is a key characteristic, as it allows for efficient π-π stacking in the solid state, a primary pathway for charge hopping between molecules. For instance, in 1,4-Bis(methylsulfanyl)naphthalene, the naphthalene group is essentially planar. nih.govresearchgate.net

The presence of methylsulfanyl groups introduces sulfur atoms with their lone pairs of electrons, which can contribute to the molecule's donor capabilities. Furthermore, these sulfur atoms can lead to specific intermolecular interactions, such as S···S contacts. While in the crystal structure of 1,4-Bis(methylsulfanyl)naphthalene, the shortest S···S contact is noted to be longer than the van der Waals contact distance, the potential for such interactions remains a critical factor in the design of molecular conductors. nih.govresearchgate.net The ethenyl (vinyl) group in this compound adds another dimension, potentially influencing the molecular packing and electronic properties through its own π-system. The interplay between the planar naphthalene backbone, the sulfur-containing substituent, and the vinyl group would be a key area of investigation for understanding its potential in molecular electronics.

Potential in Organic Semiconductor Applications (e.g., related to methylthiolated polycyclic aromatic hydrocarbons)

Polycyclic aromatic hydrocarbons (PAHs) are a cornerstone of organic semiconductor research, valued for their tunable optoelectronic properties and structural versatility. researchgate.netrsc.org They are extensively utilized in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net A common strategy for tuning the semiconductor properties of PAHs is the incorporation of heteroatoms.

The introduction of a methylsulfanyl (-SCH3) group onto the naphthalene framework, as in this compound, is a prime example of such a strategy. The sulfur atom can influence the electronic structure of the PAH core, affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, impacts the material's charge injection and transport characteristics, as well as its optical properties like absorption and emission wavelengths.

Methylthiolated PAHs are being explored for their potential to create materials with desirable semiconductor properties. The sulfur atom can enhance intermolecular interactions, promoting the molecular ordering necessary for efficient charge transport. The non-planar nature of the methyl group in relation to the aromatic ring can also be used to control the solid-state packing, preventing excessive aggregation that can sometimes quench fluorescence in light-emitting applications. Therefore, this compound represents a promising molecular design within the broader class of functionalized PAHs for organic semiconductor applications. researchgate.netmun.ca

Synthetic Intermediates in Advanced Organic Synthesis

Precursor for Complex Naphthalene Derivatives and Fused Heterocyclic Systems

The molecular architecture of this compound, featuring a naphthalene core functionalized with both a reactive ethenyl group and a modifiable methylsulfanyl group, makes it a valuable starting material for the synthesis of more complex molecules. Naphthalene derivatives are important building blocks for a wide range of functional materials and biologically active compounds. nih.gov

The ethenyl group serves as a versatile handle for a variety of organic transformations. It can readily undergo reactions such as:

Addition reactions: Halogenation, hydrohalogenation, and hydration to introduce new functional groups.

Cycloaddition reactions: Such as Diels-Alder reactions, to build complex polycyclic systems.

Polymerization: To create novel naphthalene-containing polymers with potentially interesting optical and electronic properties.

Simultaneously, the methylsulfanyl group can be manipulated. For example, it can be oxidized to sulfoxide (B87167) or sulfone moieties, which significantly alters the electronic properties of the naphthalene ring. This group can also potentially be displaced or used to direct further substitution on the aromatic core.

This dual functionality allows for the selective elaboration of the molecule at two different sites, providing a pathway to a diverse array of polysubstituted naphthalenes. Furthermore, these functional groups can be used in concert to construct fused heterocyclic systems, where new rings are built onto the naphthalene framework. researchgate.netrsc.org For instance, the ethenyl group could be transformed into a functional group that can then react with a derivative of the methylsulfanyl group or an adjacent position on the ring to form a new heterocyclic ring. The synthesis of naphthalene-fused heterocycles is an active area of research for developing new materials with unique photophysical properties. rsc.org

Involvement in Cascade Reactions and Multicomponent Synthesis

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single pot, offer an efficient and atom-economical approach to building molecular complexity. The structure of this compound is well-suited for participation in such reaction sequences. For example, a reaction initiated at the ethenyl group could trigger a subsequent cyclization onto the naphthalene ring or involve the methylsulfanyl substituent, leading to the rapid assembly of intricate molecular architectures. rsc.org

Multicomponent reactions (MCRs), where three or more starting materials combine in a one-pot reaction to form a single product, are another powerful tool in modern synthetic chemistry. The reactive nature of the ethenyl group makes this compound a potential candidate for inclusion in MCRs. It could, for instance, act as a dienophile or a Michael acceptor, reacting with other components to quickly generate complex naphthalene-containing structures that would be tedious to prepare through traditional multi-step synthesis. mdpi.com The development of novel cascade and multicomponent reactions involving versatile building blocks like this compound is a continuing goal in organic synthesis.

Future Research Directions and Concluding Perspectives

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of functionalized aromatic compounds often relies on multi-step procedures with harsh reaction conditions and the use of hazardous reagents. Future research should prioritize the development of green and sustainable synthetic routes to "1-Ethenyl-4-(methylsulfanyl)naphthalene". This includes exploring methodologies with high atom economy, the use of renewable starting materials, and the reduction of waste generation.

Key areas of focus could include:

Direct C-H Functionalization: Investigating transition-metal-catalyzed C-H activation to directly introduce the ethenyl and methylsulfanyl groups onto the naphthalene (B1677914) core would be a significant advancement. rsc.orgrsc.org This approach would eliminate the need for pre-functionalized naphthalene derivatives, thereby shortening the synthetic sequence and reducing waste. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative to conventional chemical oxidants and reductants for C-C and C-S bond formation. nih.gov Developing an electrochemical route for the synthesis of "this compound" could lead to a more sustainable process with manual control over the reaction potential. nih.gov

Mechanochemistry: Solid-state reactions induced by mechanical force, known as mechanochemistry, can proceed in the absence of bulk solvents, leading to a significant reduction in waste. nih.gov Exploring mechanochemical approaches for the key bond-forming steps in the synthesis of the target molecule is a promising avenue for green chemistry. nih.gov

Ionic Liquids as Green Reaction Media: Ionic liquids can serve as environmentally benign solvents and catalysts for organic reactions. nih.gov Investigating their use in the synthesis of "this compound" could lead to improved reaction efficiency and easier product separation. nih.gov

The following table summarizes potential green synthetic approaches:

| Synthetic Approach | Advantages | Key Challenges |

| Direct C-H Functionalization | High atom economy, reduced steps | Regioselectivity control, catalyst cost and stability |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants, precise control | Electrode material selection, electrolyte compatibility |

| Mechanochemistry | Solvent-free, reduced waste | Scalability, reaction monitoring |

| Ionic Liquids | Recyclable, can act as catalyst | Cost, viscosity, purity |

Advanced In Situ Spectroscopic Probes for Mechanistic Elucidation

A thorough understanding of the reaction mechanisms involved in the synthesis and polymerization of "this compound" is crucial for optimizing reaction conditions and controlling the properties of the resulting materials. Advanced in situ spectroscopic techniques can provide real-time information about reactive intermediates and transition states.

Future research should employ techniques such as:

In Situ NMR and IR Spectroscopy: To monitor the progress of the synthesis and identify key intermediates.

In Situ UV-Vis and Fluorescence Spectroscopy: To study the electronic properties of the molecule during its formation and polymerization, particularly in photopolymerization processes. rsc.orgacs.org

In Situ Raman Spectroscopy: To gain insights into the vibrational modes of the molecule and how they change during chemical transformations.

These in situ studies will be invaluable for understanding the kinetics and thermodynamics of the polymerization of the ethenyl group and the influence of the methylsulfanyl substituent on this process. beilstein-journals.org Comparing the reactivity of "this compound" with other vinylnaphthalenes will provide a deeper understanding of structure-property relationships. tandfonline.com

Enhanced Computational Modeling for Predictive Material Design

Computational modeling, particularly density functional theory (DFT), is a powerful tool for predicting the electronic, optical, and mechanical properties of new materials. chemistryjournals.net By simulating the properties of "this compound" and its corresponding polymer, researchers can guide synthetic efforts and screen for potential applications before engaging in extensive experimental work.

Future computational studies should focus on:

Electronic Structure Calculations: To determine the HOMO and LUMO energy levels, which are crucial for predicting the material's performance in electronic devices. nih.gov

Optical Property Simulations: To predict the absorption and emission spectra of the monomer and polymer, aiding in the design of materials for optoelectronic applications. mdpi.com

Polymer Chain Conformation and Packing Simulations: To understand how the polymer chains arrange themselves in the solid state, which significantly impacts the material's bulk properties. researchgate.net

Modeling of Polymerization Mechanisms: To elucidate the reaction pathways and transition states involved in the polymerization process, providing insights that can be used to control the polymer's molecular weight and architecture.

These computational models will accelerate the discovery of new materials based on "this compound" with tailored properties for specific applications.

Exploration of Novel Applications in Emerging Technologies and Nanoscience

The unique molecular structure of "this compound" suggests its potential for a variety of applications in emerging technologies and nanoscience. The polymerizable vinyl group allows for the formation of well-defined polymers, while the sulfur atom can impart unique optical and electronic properties. nih.govacs.org

Promising areas for future application-oriented research include:

High Refractive Index Polymers: Sulfur-containing polymers are known to exhibit high refractive indices. acs.orgeurekalert.org Poly(this compound) could be a candidate for applications in optical coatings, lenses, and light-emitting diodes (LEDs). acs.orgeurekalert.org

Organic Field-Effect Transistors (OFETs): The naphthalene core is a common building block in organic semiconductors. nih.govlifechemicals.com The introduction of a sulfur-containing substituent could modulate the electronic properties of the resulting polymer, making it suitable for use in OFETs. nih.gov

Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties and are used as sensors. nih.gov The methylsulfanyl group could influence the fluorescence quantum yield and Stokes shift, potentially leading to novel fluorescent probes for detecting specific analytes.

Nanocomposites: The polymer derived from "this compound" could be used as a matrix for dispersing nanoparticles, leading to nanocomposites with enhanced mechanical, thermal, or electronic properties.

The following table outlines potential applications and the key properties of "this compound" that make them suitable for these roles.

| Application Area | Key Property | Potential Advantage |

| High Refractive Index Materials | High sulfur content | Improved performance of optical components |

| Organic Electronics | π-conjugated naphthalene core, sulfur atom | Tunable electronic properties for transistors and sensors |

| Fluorescent Probes | Naphthalene fluorophore | Enhanced sensitivity and selectivity for analyte detection |

| Nanoscience | Polymerizability, interaction with nanoparticles | Development of advanced functional materials |

Q & A

Basic: What are the recommended methods for synthesizing 1-Ethenyl-4-(methylsulfanyl)naphthalene, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves Friedel-Crafts alkylation or thiolation reactions, using naphthalene derivatives as precursors. Optimize efficiency by:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution, monitoring reaction progress via TLC or GC-MS (retention indices as in ).

- Solvent control : Polar aprotic solvents (e.g., DMF) enhance sulfanyl group incorporation.

- Temperature gradients : Stepwise heating (e.g., 40°C to 180°C) minimizes side reactions (see GC temperature protocols in ).

- Yield improvement : Purify via column chromatography, referencing retention data from analogous naphthalene derivatives .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT calculations : Model electron density distribution to identify reactive sites (e.g., ethenyl group for electrophilic attacks).

- Kinetic analysis : Apply pseudo-first-order kinetics (as in catalytic benzene/naphthalene studies; ) to predict degradation rates.

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using software like AutoDock, validated against experimental IC₅₀ values .

Basic: What analytical techniques are most effective for characterizing the structural stability of this compound under varying temperatures?

Methodological Answer:

- Gas Chromatography (GC) : Use DB-1 columns with He carrier gas, programmed heating (e.g., 40°C to 260°C) to monitor thermal decomposition ( ).

- DSC/TGA : Quantify phase transitions and mass loss at 10°C/min increments.

- Crystallography : Refine crystal structures via SHELXL ( ), focusing on bond-length anomalies in the methylsulfanyl group .

Advanced: What methodologies are appropriate for assessing the environmental fate and degradation pathways of this compound?

Methodological Answer:

- Systematic review framework : Follow ATSDR’s 8-step process ( ), including literature screening, data extraction (Table C-2, ), and bias assessment (Table C-6, ).

- Environmental monitoring : Use GC-MS to detect degradation intermediates (e.g., sulfoxides) in soil/water, referencing NIST spectral libraries ( ).

- Biodegradation assays : Apply OECD Test Guideline 301B to assess aerobic microbial breakdown .

Basic: How should researchers design experiments to evaluate the toxicological profile of this compound in vitro?

Methodological Answer:

- Exposure models : Use human bronchial epithelial cells (BEAS-2B) for inhalation toxicity, following ATSDR’s inclusion criteria (Table B-1, ).

- Dose-response : Apply OECD TG 439 (Reconstructed Human Epidermis) for dermal effects, with LOEL/NOEL calculations.

- Bias mitigation : Randomize doses and blind personnel/subjects (per Table C-7, ) .

Advanced: What strategies resolve contradictions in experimental data regarding the compound’s interaction with biological macromolecules?

Methodological Answer:

- Data triangulation : Cross-validate via HPLC (purity), SPR (binding affinity), and cryo-EM (structural changes).

- Confidence rating : Use ATSDR’s 4-tier system ( ): High confidence requires ≥3 "yes" responses in bias questionnaires ( ).

- Meta-analysis : Pool data from controlled exposure studies (Table C-6, ) using random-effects models to address heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.